molecular formula C17H16N4O5S B2965765 3-acetyl-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 1903785-00-1

3-acetyl-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2965765
M. Wt: 388.4
InChI Key: QKAUWELMIDXILE-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description for this compound.



Synthesis Analysis

No specific synthesis analysis was found for this compound.



Molecular Structure Analysis

There was no information available on the molecular structure analysis of this compound.



Chemical Reactions Analysis

No specific chemical reactions involving this compound were found.



Physical And Chemical Properties Analysis

There were no specific physical and chemical properties found for this compound.


Scientific Research Applications

Oral Bioavailability and Beta3 Adrenergic Receptor Agonist Activity

Compounds such as 5-n-pentyl oxadiazole substituted benzenesulfonamides demonstrate potent and selective beta3 adrenergic receptor agonist activity. These findings indicate a high oral bioavailability in animal models, highlighting their potential in developing treatments that target the beta3 adrenergic receptors, which are crucial for managing diseases like diabetes and obesity due to their role in adipose tissue and metabolic regulation (D. Feng et al., 2000).

Safety And Hazards

No specific safety and hazard information was found for this compound.


Future Directions

As there is no available information on this compound, future directions could include conducting initial studies to understand its properties, potential uses, and safety profile.


Please note that the absence of information could be due to the novelty of the compound, or it may not be widely studied. It’s always a good idea to consult with a chemist or a researcher for more detailed and personalized information. They might have access to more specialized databases or unpublished data.


properties

IUPAC Name

3-acetyl-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-10(22)12-3-2-4-13(7-12)27(23,24)18-9-16-19-17(21-26-16)14-8-15(25-20-14)11-5-6-11/h2-4,7-8,11,18H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAUWELMIDXILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

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